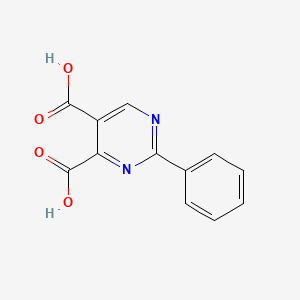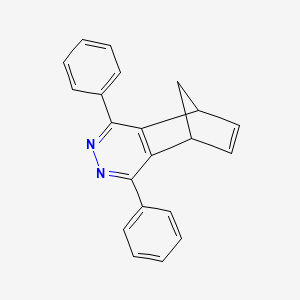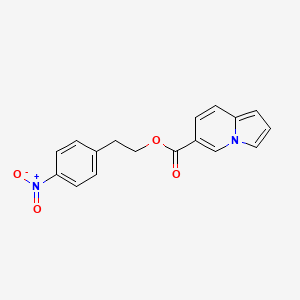
2-Phenylpyrimidine-4,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrimidine-4,5-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidine-4,5-dicarboxylic acid typically involves the reaction of pyrimidine derivatives with phenyl-substituted reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized pyrimidine derivatives.
科学的研究の応用
2-Phenylpyrimidine-4,5-dicarboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Phenylpyrimidine-4,5-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
類似化合物との比較
2-Phenylpyrimidine-4,5-dicarboxylic acid can be compared with other similar compounds, such as:
2-Phenylpyridine-5,4’-dicarboxylic acid: This compound is also used in the synthesis of MOFs and has similar chemical properties.
Pyridine-2,5-dicarboxylic acid: Known for its antimicrobial and antiviral activities, this compound is structurally similar but has different functional groups.
2,4-Diaminopyrimidine derivatives: These compounds have applications in medicinal chemistry and exhibit unique crystal structures and supramolecular features.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
64074-26-6 |
|---|---|
分子式 |
C12H8N2O4 |
分子量 |
244.20 g/mol |
IUPAC名 |
2-phenylpyrimidine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-6-13-10(14-9(8)12(17)18)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) |
InChIキー |
NXFXEOKEPYJVGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)



![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)

![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)


![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)

